molecular formula C8H11ClN4O B13216377 4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine

4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine

Cat. No.: B13216377
M. Wt: 214.65 g/mol
InChI Key: KJGPSJXYXNVTBK-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazines, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,3,5-triazine: A precursor in the synthesis of 4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine.

    6-Chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine:

Uniqueness

This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)4-5-2-1-3-14-5/h5H,1-4H2,(H2,10,11,12,13)

InChI Key

KJGPSJXYXNVTBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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